molecular formula C6H6N4O2 B1521990 methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate CAS No. 1193387-75-5

methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B1521990
M. Wt: 166.14 g/mol
InChI Key: OGOQHEDOERHVQA-UHFFFAOYSA-N
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Description

“Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate” is a product used for proteomics research . It has a molecular formula of C6H6N4O2 and a molecular weight of 166.14 .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate”, has been a topic of interest in recent research . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .


Molecular Structure Analysis

The InChI code for “methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate” is 1S/C6H6N4O2/c1-12-6(11)3-10-4-8-5(2-7)9-10/h4H,3H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate” is a powder at room temperature .

Scientific Research Applications

Click Chemistry and Triazole Synthesis

"Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate" and its derivatives are utilized in click chemistry to synthesize triazole compounds. A study demonstrated the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a click chemistry approach. This method facilitates the creation of molecules with potential for further chemical modifications, offering a versatile tool for organic synthesis and drug discovery (Ahmed et al., 2016).

Fluorescent Materials

Derivatives of "methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate" exhibit fluorescent behavior, making them useful in the development of fluorescent materials. A study highlighted the synthesis of novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers that show dual emission, suggesting applications in optical materials and sensors (Kamalraj et al., 2008).

Green Chemistry and Sustainable Synthesis

The compound's derivatives are also focal points in green chemistry for their role in sustainable synthetic processes. Research has developed an efficient, metal-free process for synthesizing triazole derivatives under continuous-flow conditions, highlighting an environmentally friendly approach to chemical synthesis (Tortoioli et al., 2020).

Corrosion Inhibition

In the field of materials science, triazole derivatives including those related to "methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate" serve as corrosion inhibitors. They have been studied for their effectiveness in protecting metals against corrosion, demonstrating their importance in industrial applications (Elazhary et al., 2019).

Mechanochemistry

Research into the mechanochemical properties of triazole compounds shows that they can undergo cycloreversion under specific conditions, providing insights into the stability and reactivity of these molecules under mechanical stress. This information is valuable for designing materials with specific mechanical properties (Brantley et al., 2012).

properties

IUPAC Name

methyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)3-10-4-8-5(2-7)9-10/h4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOQHEDOERHVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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